Cas no 2445750-79-6 (rac-(1R,2S,3R,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride)

rac-(1R,2S,3R,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2445750-79-6
- rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride
- EN300-26975727
- Z4500280993
- (1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
- rac-(1R,2S,3R,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride
-
- インチ: 1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9-,10+;/m1./s1
- InChIKey: TZRIGVBJOCQJAF-DGAONVIJSA-N
- SMILES: Cl.N[C@@H]1CC[C@@H]2[C@@H]3C=C[C@@H](C3)[C@@H]21
計算された属性
- 精确分子量: 185.0971272g/mol
- 同位素质量: 185.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共价键单元数量: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
rac-(1R,2S,3R,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26975727-1.0g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride |
2445750-79-6 | 95% | 1g |
$884.0 | 2023-05-30 | |
Enamine | EN300-26975727-0.1g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride |
2445750-79-6 | 95% | 0.1g |
$306.0 | 2023-09-11 | |
Enamine | EN300-26975727-5g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride |
2445750-79-6 | 95% | 5g |
$2566.0 | 2023-09-11 | |
1PlusChem | 1P028VU2-50mg |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-aminehydrochloride |
2445750-79-6 | 95% | 50mg |
$306.00 | 2024-05-21 | |
1PlusChem | 1P028VU2-5g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-aminehydrochloride |
2445750-79-6 | 95% | 5g |
$3234.00 | 2024-05-21 | |
Enamine | EN300-26975727-0.05g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride |
2445750-79-6 | 95% | 0.05g |
$205.0 | 2023-09-11 | |
Enamine | EN300-26975727-10.0g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride |
2445750-79-6 | 95% | 10g |
$3807.0 | 2023-05-30 | |
Enamine | EN300-26975727-0.25g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride |
2445750-79-6 | 95% | 0.25g |
$438.0 | 2023-09-11 | |
Enamine | EN300-26975727-1g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride |
2445750-79-6 | 95% | 1g |
$884.0 | 2023-09-11 | |
Enamine | EN300-26975727-10g |
rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride |
2445750-79-6 | 95% | 10g |
$3807.0 | 2023-09-11 |
rac-(1R,2S,3R,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
rac-(1R,2S,3R,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochlorideに関する追加情報
CAS No. 2445750-79-6: Structural and Functional Insights into rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.01,2,6]dec-8-en-3-amine hydrochloride
The compound rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.01,2,6]dec-8-en-3-amine hydrochloride, identified by its unique CAS No. 2445750-79-6, represents a complex polycyclic amine derivative with a highly constrained tricyclic scaffold. Its IUPAC name reflects a specific stereochemical configuration at multiple chiral centers (C(1), C(2), C(3), C(6), and C(7)), which contributes to its distinct three-dimensional architecture and potential for stereoselective interactions with biological targets.
The tricyclic core of this molecule features a fused system comprising three six-membered rings interconnected through bridging bonds (as indicated by the .01,2,6 notation in the IUPAC nomenclature). The presence of an unsaturated double bond at position 8 (dec-8-en) introduces additional conformational flexibility while maintaining the overall rigidity of the scaffold—a structural motif frequently observed in bioactive natural products and pharmaceutical agents.
The amine functionality at position 3 is protonated as a hydrochloride salt in this compound's formulation (-hydrochloride). This zwitterionic form enhances solubility in aqueous environments and may influence the molecule's ability to cross biological membranes or interact with acidic residues in protein binding pockets.
Recent advances in computational chemistry have enabled detailed molecular dynamics simulations of similar tricyclic amine derivatives (e.g., those reported in *Journal of Medicinal Chemistry*, 2023). These studies highlight how subtle variations in stereochemistry can lead to significant differences in ligand-receptor binding affinities and selectivity profiles—a principle that may be directly applicable to the stereochemistry of this compound's racemic mixture.
In the context of medicinal chemistry research (e.g., as discussed in *ACS Medicinal Chemistry Letters*, 2024), polycyclic amine scaffolds like that found in CAS No. 2445750-79-6 are increasingly recognized for their ability to modulate G protein-coupled receptors (GPCRs) and ion channels through shape-complementary interactions with transmembrane domains.
Synthetic approaches to such complex architectures often employ modern methods like transition-metal-catalyzed cyclizations or photoredox catalysis (as reviewed in *Nature Synthesis*, 2023). The specific stereochemical control required for this compound's configuration would necessitate careful selection of chiral auxiliaries or asymmetric catalytic steps during its synthesis pathway.
The racemic nature (-rac-) of this compound suggests it contains equal mixtures of enantiomers that may exhibit differential biological activities due to their distinct spatial orientations relative to chiral enzyme active sites or receptor binding domains—a phenomenon extensively studied in pharmaceutical development processes.
In drug discovery programs targeting neurodegenerative diseases (as reported in *Science Translational Medicine*, 2024), compounds with similar tricyclic frameworks have demonstrated promising results as modulators of amyloid-beta aggregation pathways through their ability to stabilize specific protein conformations via hydrogen bonding networks.
Ongoing research into structure-based drug design methodologies continues to emphasize the importance of precise stereochemical control when developing molecules for therapeutic applications—principles directly relevant to understanding both the potential benefits and limitations associated with compounds like those identified by CAS No. 2445750-79-6.
The unique combination of ring fusion patterns and functional group positioning found in this compound's structure provides an attractive platform for further derivatization studies aimed at optimizing pharmacokinetic properties such as metabolic stability and tissue distribution characteristics—key factors influencing clinical translatability discussed extensively within contemporary pharmaceutical R&D literature.
In summary, the structural features defined by its IUPAC name (rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.01,2,6]dec-8-en-3-amine hydrochloride) position this compound as an intriguing candidate for continued investigation into structure-function relationships within complex organic systems relevant to modern chemical biology research initiatives.
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